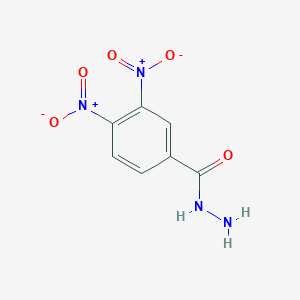
3,4-Dinitrobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dinitrobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of two nitro groups (-NO2) attached to a benzene ring and a hydrazide group (-CONHNH2)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4-Dinitrobenzohydrazide can be synthesized through the reaction of 3,4-dinitrobenzoic acid with hydrazine hydrate. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reactants and products.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dinitrobenzohydrazide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming derivatives such as hydrazones and azines.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Hydrazine derivatives, aldehydes, and ketones under mild heating conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 3,4-Diaminobenzohydrazide.
Substitution: Various hydrazone and azine derivatives.
Oxidation: Oxidized products depending on the specific oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
3,4-Dinitrobenzohydrazide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organic compounds, including hydrazones and azines.
Biology: Investigated for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,4-dinitrobenzohydrazide involves its interaction with biological molecules, leading to various biochemical effects. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to antimicrobial or antitumor effects. The hydrazide group can form covalent bonds with target molecules, further contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dinitrobenzohydrazide: Similar structure but with nitro groups at the 3 and 5 positions.
4-Nitrobenzohydrazide: Contains only one nitro group at the 4 position.
Benzohydrazide: Lacks nitro groups, making it less reactive.
Uniqueness
3,4-Dinitrobenzohydrazide is unique due to the presence of two nitro groups at the 3 and 4 positions, which significantly enhance its reactivity and potential biological activity compared to its analogs. This structural feature makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
67345-79-3 |
|---|---|
Molekularformel |
C7H6N4O5 |
Molekulargewicht |
226.15 g/mol |
IUPAC-Name |
3,4-dinitrobenzohydrazide |
InChI |
InChI=1S/C7H6N4O5/c8-9-7(12)4-1-2-5(10(13)14)6(3-4)11(15)16/h1-3H,8H2,(H,9,12) |
InChI-Schlüssel |
AYOYQAGBRKRAPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)NN)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


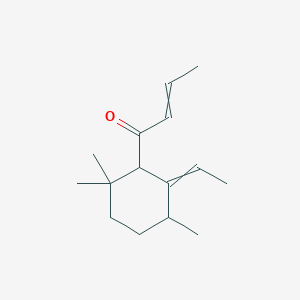
![1(2H)-Naphthalenone, 2-[(2-fluorophenyl)methylene]-3,4-dihydro-](/img/structure/B14476957.png)
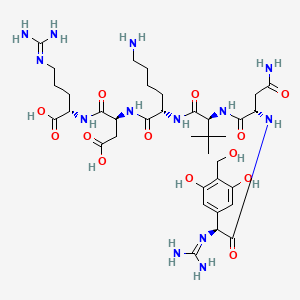
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14476998.png)
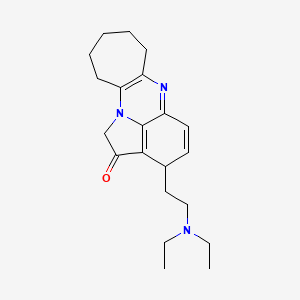
![Methyl 2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzoate](/img/structure/B14477014.png)

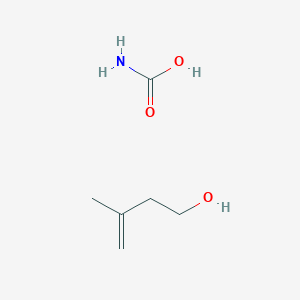

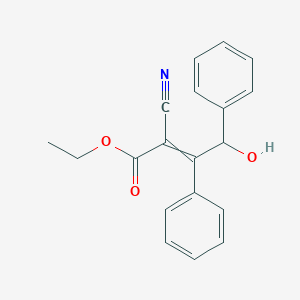


![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14477045.png)
![{[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14477047.png)
